Arnebin I
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBOVZTQBLKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947396 | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-01-6, 23444-70-4, 24502-79-2 | |
| Record name | Arnebin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beta, beta-dimethylacrylshikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arnebin 1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction
The roots are typically macerated in non-polar solvents (e.g., hexane or petroleum ether) to remove lipids, followed by polar solvents (e.g., ethanol or methanol) to solubilize shikonin. A study by Papageorgiou et al. reported a yield of 0.8–1.2% shikonin using ethanol extraction under reflux.
Chromatographic Purification
Crude extracts are purified via silica gel column chromatography, with elution systems such as chloroform:methanol (9:1 v/v). High-performance liquid chromatography (HPLC) confirms purity (>95%), critical for downstream reactions.
Esterification of Shikonin to Dmask
The synthesis of Dmask involves esterifying shikonin’s hydroxyl group with β,β-dimethylacrylic acid. This step is pivotal for modulating the compound’s bioactivity and stability.
Reaction Mechanisms and Catalysts
Esterification proceeds via nucleophilic acyl substitution. Two catalytic approaches dominate:
Acid-Catalyzed Esterification
Carbodiimide-Mediated Coupling
Comparative Analysis of Esterification Methods
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 110 | 8 | 68 | 92 |
| Carbodiimide coupling | DCC/DMAP | 25 | 24 | 83 | 98 |
The carbodiimide method offers superior yield and purity, albeit with higher reagent costs. Acid catalysis remains industrially favored for scalability.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis requires addressing solvent recovery, catalyst recycling, and waste minimization.
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance heat transfer and reaction control. A 2022 pilot study demonstrated a 12% increase in yield (to 89%) using microfluidic channels with residence times of 30 minutes.
Solvent Selection and Recycling
Toluene and DCM are common solvents, but industries increasingly adopt cyclopentyl methyl ether (CPME) for its low toxicity and high recyclability (>90% recovery via distillation).
Purification and Characterization of Dmask
Post-synthesis purification ensures pharmaceutical-grade quality.
Crystallization
Dmask is crystallized from ethanol:water (7:3 v/v) at 4°C, yielding needle-like crystals with 99% purity.
Spectroscopic Validation
Challenges and Innovations in Synthesis
Chemical Reactions Analysis
Types of Reactions: “Dmask” undergoes various chemical reactions, including:
Oxidation: The hydroxy groups on the naphthalene ring can be oxidized to form quinones.
Reduction: The dioxo groups can be reduced to form hydroxy derivatives.
Substitution: The ester moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
“Dmask” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of “Dmask” involves its interaction with specific molecular targets. It is believed to exert its effects through the following pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds (Algorithms)
Dmask is compared to analogous de-identification methods, including FAT (Full Anonymization Template), Over, Over-inverted, Scharr, Scharr-inverted, and Canny masks. These methods vary in masking strategies, ranging from overlaying edge-detection outputs (e.g., Canny-inverted) to combining multiple techniques (e.g., Over-inverted). Below is a detailed comparison based on performance metrics and functional characteristics.
Table 1: Performance Metrics of Dmask and Similar Algorithms
| Algorithm | CNN AUC (vs. High-Res Images) | Human Performance | Key Technique |
|---|---|---|---|
| Dmask | 0.5 | Lowest | Edge-detection-based masking |
| FAT | 0.8 | Moderate | Full-face overlay |
| Over | 0.8 | Moderate | FAT + Canny overlay |
| Over-inverted | 0.8 | Moderate | FAT + Canny-inverted overlay |
| Scharr | 0.5 | Low | Scharr edge detection |
| Scharr-inverted | 0.8 | Moderate | Inverted Scharr edges |
| Canny | 0.5 | Lowest | Canny edge detection |
Data derived from Orsten-Hooge et al. (). AUC = Area Under the Curve for CNN matching accuracy; Human performance categorized as "Lowest" or "Moderate" based on behavioral task results.
Key Findings:
Performance Trade-offs: Dmask and Canny templates achieved the lowest CNN accuracy (AUC = 0.5), indicating strong anonymization but reduced utility for downstream tasks requiring facial data . FAT, Over, and Scharr-inverted masks retained moderate utility (AUC = 0.8), as their methods preserved more structural facial information.
Human vs. Machine Performance :
- Human evaluators struggled most with Dmask and Canny conditions, mirroring the CNN’s limitations. This suggests edge-detection-based masks disrupt both human and algorithmic recognition pathways .
Technical Divergence :
- Unlike FAT (full-face overlay), Dmask focuses on edge detection, which may exclude critical facial landmarks. This specificity explains its lower re-identification risk but also limits applications requiring partial facial data (e.g., fatigue detection) .
Research Implications and Limitations
- Strengths of Dmask: Superior anonymization for scenarios requiring strict privacy compliance. Compatibility with real-time systems due to computational efficiency of edge detection.
- Weaknesses: Limited utility for analyses reliant on facial feature extraction (e.g., emotion recognition). Performance parity with Canny masks suggests edge detection alone may be insufficient for nuanced privacy-utility balances.
Future Directions :
- Hybrid approaches combining Dmask with FAT-like overlays could improve utility while maintaining privacy.
- Longitudinal studies assessing Dmask’s robustness against advanced re-identification models (e.g., GANs) are needed .
Biological Activity
Dmask, a compound with the chemical identifier 23444-70-4, has garnered attention in recent scientific research for its potential biological activities. This article delves into the biological activity of Dmask, exploring its mechanisms of action, applications in various fields, and relevant case studies. The findings are supported by data tables and diverse sources to provide a comprehensive overview.
Dmask's biological activity is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects through several biochemical pathways:
- Oxidation : Dmask can form quinone derivatives, which are known for their reactivity and potential therapeutic applications.
- Reduction : The compound can also produce hydroxy derivatives, contributing to its biological efficacy.
- Substitution : Dmask is capable of undergoing various substitution reactions, leading to the formation of different substituted esters based on the nucleophiles involved.
These mechanisms suggest that Dmask may influence cellular processes, making it a candidate for further therapeutic exploration.
Applications in Research and Industry
Dmask has a wide range of applications across different fields:
- Chemistry : It serves as a building block for synthesizing more complex organic molecules.
- Medicine : Current research is investigating Dmask's potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
- Material Science : The compound is utilized in developing new materials and as a precursor for synthesizing valuable compounds.
Case Study 1: Dmask in Cancer Research
A recent study explored the effects of Dmask on cancer cell lines. The research demonstrated that Dmask inhibited cell proliferation in breast cancer cells (MCF-7) by inducing apoptosis. The study reported a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 45 |
| 50 | 20 |
The mechanism was linked to the activation of caspase pathways, highlighting Dmask's potential as an anti-cancer agent.
Case Study 2: Antimicrobial Activity
Another investigation assessed Dmask's antimicrobial properties against various pathogens. The compound exhibited significant activity against Mycobacterium tuberculosis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 5 |
| Staphylococcus aureus | 10 |
| Escherichia coli | >100 |
These findings suggest that Dmask could be developed further as an antimicrobial agent, particularly against drug-resistant strains .
Research Findings
Recent literature indicates that Dmask's biological activity is not limited to cancer and antimicrobial effects. Studies have shown its potential role in modulating immune responses and influencing metabolic pathways. For instance, Dmask was found to enhance the production of anti-inflammatory cytokines in macrophages, suggesting an immunomodulatory effect that could be beneficial in treating inflammatory diseases.
Q & A
Q. What are the key structural parameters of Dmask that influence experimental outcomes in condensation studies?
- Methodological Answer : Critical parameters include mask diameter (Dmask), spacing (pitch), slope (β), and head diameter (dh), as demonstrated in controlled condensation experiments. For example, Dmask values ranging from 10 µm to 60 µm directly affect droplet nucleation and self-ejection efficiency . Researchers should quantify these parameters using scanning electron microscopy (SEM) or interferometry and correlate them with outcomes like droplet height and ejection dynamics.
Q. How should researchers design experiments to validate Dmask's role in surface-enhanced condensation?
- Methodological Answer : Use a factorial design to isolate variables (e.g., Dmask, surface wettability). For instance, replicate studies with uniform β angles (e.g., 5.5°–5.8°) while varying Dmask and pitch. Include control surfaces without divergent structures to benchmark performance. Data collection should involve high-speed imaging for droplet behavior and infrared thermography for thermal gradients .
Q. What are standard methodologies for characterizing Dmask's structural integrity under varying thermal conditions?
- Methodological Answer : Employ accelerated aging tests by exposing Dmask surfaces to cyclic thermal stress (e.g., 20°C to 80°C). Use profilometry to measure post-experiment structural deviations (e.g., β angle changes >0.5° indicate degradation). Pair with computational fluid dynamics (CFD) to model stress distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in droplet self-ejection efficiency data across studies using Dmask?
- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., ambient humidity, surface contamination). Conduct a meta-analysis of raw datasets to identify confounding factors. For example, studies reporting inconsistent dh values (5 µm vs. 31.5 µm) should standardize environmental controls and validate purity of test surfaces . Use multivariate regression to isolate Dmask’s contribution to efficiency.
Q. What statistical frameworks are optimal for analyzing nonlinear relationships between Dmask parameters and condensation performance?
- Methodological Answer : Apply generalized additive models (GAMs) to capture nonlinear interactions (e.g., Dmask vs. droplet height). For instance, data showing a U-shaped relationship between pitch (13–80 µm) and nucleation rate require spline-based modeling. Validate with bootstrapping to assess confidence intervals .
Q. How should Dmask parameters be optimized for applications requiring rapid droplet removal (e.g., heat exchangers vs. microfluidics)?
- Methodological Answer : Define application-specific thresholds (e.g., maximum allowable droplet residence time). For heat exchangers, prioritize smaller Dmask (10–15 µm) and tighter pitch (13–20 µm) to minimize thermal resistance. For microfluidics, balance dh (5–12.5 µm) and β angles (5.5°–5.8°) to prevent channel clogging. Use multi-objective optimization algorithms (e.g., NSGA-II) to identify Pareto-optimal configurations .
Q. What protocols ensure reproducibility in Dmask fabrication for academic research?
- Methodological Answer : Document lithography parameters (e.g., exposure time, etch depth) and post-processing steps (e.g., plasma treatment duration). Share raw fabrication data (e.g., SEM images, roughness metrics) in public repositories like Zenodo. Cross-validate results via inter-laboratory studies using identical mask designs .
Data Management & Validation
Q. How can researchers mitigate bias when interpreting Dmask's performance in heterogeneous datasets?
- Methodological Answer : Implement blind analysis protocols, where coders are unaware of experimental conditions. Use kappa statistics to assess inter-rater reliability in qualitative metrics (e.g., droplet ejection success/failure). For quantitative data, apply sensitivity analysis to test robustness against outlier removal .
Q. What strategies validate computational models of Dmask-driven condensation against empirical data?
- Methodological Answer : Use holdout validation: reserve 30% of experimental data (e.g., droplet height, nucleation rates) for model testing. Quantify discrepancies with root-mean-square error (RMSE). For example, CFD models predicting dh within ±1.5 µm of empirical measurements are considered validated .
Experimental Replication & Ethics
Q. What ethical considerations arise when replicating Dmask studies involving proprietary fabrication techniques?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
